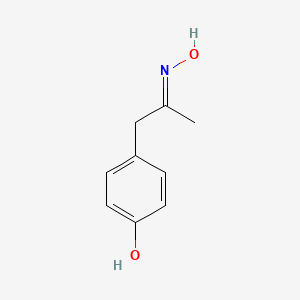
(4-Hydroxyphenyl)acetone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyphenyl)acetone oxime is an organic compound characterized by the presence of a hydroxyl group attached to a phenyl ring and an oxime functional group attached to an acetone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)acetone oxime typically involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride. This reaction is carried out in the presence of a base, such as sodium acetate, under reflux conditions. The reaction yields this compound as the primary product .
Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized using catalytic processes. One such method involves the use of a titanium-containing molecular sieve catalyst in the presence of ammonia and hydrogen peroxide. This catalytic process enhances the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Hydroxyphenyl)acetone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to yield amines.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
(4-Hydroxyphenyl)acetone oxime has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Hydroxyphenyl)acetone oxime involves its interaction with molecular targets through its oxime and hydroxyl functional groups. The oxime group can form stable complexes with metal ions, which is crucial in catalysis and coordination chemistry. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Acetone oxime: Similar in structure but lacks the phenyl ring, making it less versatile in aromatic substitution reactions.
Cyclohexanone oxime: Contains a cyclohexane ring instead of a phenyl ring, leading to different reactivity and applications.
Acetophenone oxime: Similar structure but without the hydroxyl group, affecting its hydrogen bonding capabilities and reactivity.
Uniqueness: (4-Hydroxyphenyl)acetone oxime stands out due to the presence of both hydroxyl and oxime functional groups, which confer unique reactivity and versatility in various chemical transformations. Its ability to participate in both aromatic substitution and coordination chemistry makes it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
4-[(2E)-2-hydroxyiminopropyl]phenol |
InChI |
InChI=1S/C9H11NO2/c1-7(10-12)6-8-2-4-9(11)5-3-8/h2-5,11-12H,6H2,1H3/b10-7+ |
Clé InChI |
FPMWDMDLTSSKIU-JXMROGBWSA-N |
SMILES isomérique |
C/C(=N\O)/CC1=CC=C(C=C1)O |
SMILES canonique |
CC(=NO)CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


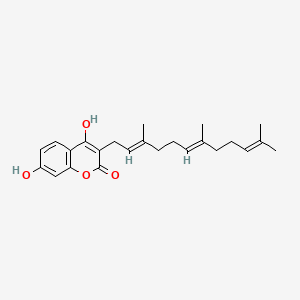
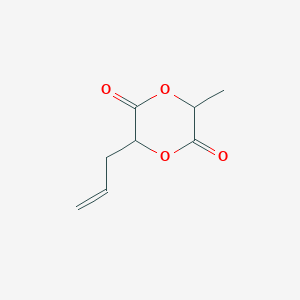

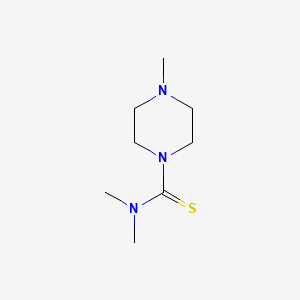

![8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate](/img/structure/B13807803.png)
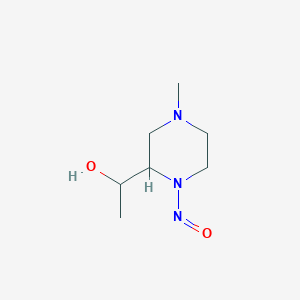
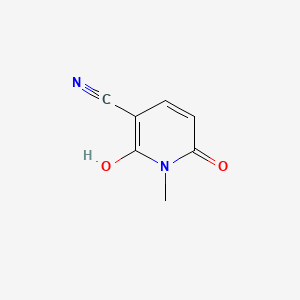
![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
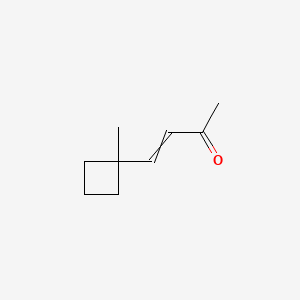
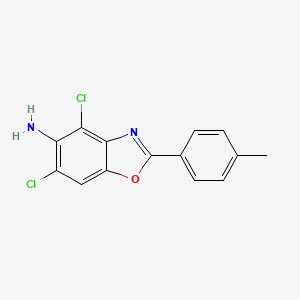
![3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester](/img/structure/B13807844.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)-](/img/structure/B13807856.png)
![3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]](/img/structure/B13807858.png)
